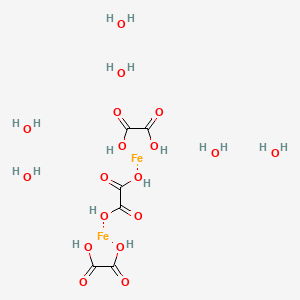
Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of difluoromethoxy and nitro groups in the structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate typically involves the introduction of the difluoromethoxy group into the thiophene ring. One common method is the reaction of thiophene derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation process can be achieved using metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has streamlined access to such molecules of pharmaceutical relevance .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Reduction of Nitro Group: Amino derivatives of the thiophene compound.
Substitution Reactions: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the difluoromethoxy group enhances the compound’s stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of advanced materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethoxy)-5-nitrothiophene-2-carboxylate
- Methyl 3-(methoxy)-5-nitrothiophene-2-carboxylate
Comparison:
- Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate has a difluoromethoxy group, which provides unique chemical properties such as increased stability and bioavailability compared to its methoxy analog.
- The trifluoromethoxy derivative may exhibit different reactivity and biological activity due to the presence of an additional fluorine atom .
Properties
Molecular Formula |
C7H5F2NO5S |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3 |
InChI Key |
GMDKTAWCOLLMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)











![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)

